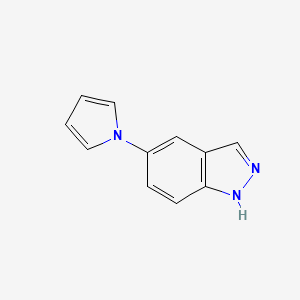![molecular formula C12H33NO3Si3 B6360895 Silanamine, 1,1,1-trimethyl-N-[3-(trimethoxysilyl)propyl]-N-(trimethylsilyl)- CAS No. 165181-43-1](/img/structure/B6360895.png)
Silanamine, 1,1,1-trimethyl-N-[3-(trimethoxysilyl)propyl]-N-(trimethylsilyl)-
Vue d'ensemble
Description
Silanamine, 1,1,1-trimethyl-N-[3-(trimethoxysilyl)propyl]-N-(trimethylsilyl)-: is an organosilicon compound that features both silane and amine functional groups. This compound is notable for its applications in various fields, including materials science, chemistry, and industrial processes. Its unique structure allows it to act as a versatile precursor for the synthesis of other silicon-based materials.
Mécanisme D'action
Target of Action
N,N-Bis(trimethylsilyl)-3-aminopropyltrimethoxysilane, also known as Silanamine, 1,1,1-trimethyl-N-[3-(trimethoxysilyl)propyl]-N-(trimethylsilyl)- or MFCD29066950, is a type of organosilicon compoundIt is known to interact with various organic and inorganic substrates due to its silyl groups .
Mode of Action
The compound acts as a reagent in various chemical reactions. For instance, N,N-Bis(trimethylsilyl)amines, a class of compounds to which it belongs, can react with aldehydes or ketones in the presence of trimethylsilyl trifluoromethanesulfonate to give Schiff bases in high yields . This suggests that the compound can facilitate the formation of Schiff bases, which are functional groups in organic chemistry.
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the context of its use. In the synthesis of Schiff bases, it can influence the formation and transformation of functional groups, thereby affecting the overall pathway of organic synthesis .
Result of Action
The result of the compound’s action is the facilitation of chemical reactions, such as the formation of Schiff bases . This can lead to the synthesis of new compounds with potential applications in various fields, such as materials science and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silanamine, 1,1,1-trimethyl-N-[3-(trimethoxysilyl)propyl]-N-(trimethylsilyl)- typically involves the reaction of trimethylsilylamine with a trimethoxysilane derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane groups. Common solvents used in this synthesis include tetrahydrofuran and toluene. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Silanamine, 1,1,1-trimethyl-N-[3-(trimethoxysilyl)propyl]-N-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanols and methanol.
Condensation: The hydrolyzed silanol groups can further condense to form siloxane bonds, which are crucial in the formation of silicon-based polymers.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions under acidic or basic conditions.
Condensation: Often facilitated by catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions conducted in organic solvents like dichloromethane or toluene.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Various substituted amines and silanes.
Applications De Recherche Scientifique
Silanamine, 1,1,1-trimethyl-N-[3-(trimethoxysilyl)propyl]-N-(trimethylsilyl)- is widely used in scientific research due to its versatile reactivity and functional groups. Some of its applications include:
Materials Science: Used as a precursor for the synthesis of silicon-based materials, including coatings, adhesives, and sealants.
Chemistry: Employed in the modification of surfaces to introduce silane functionalities, enhancing the properties of materials such as glass and metals.
Biology and Medicine: Utilized in the development of biocompatible materials and drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Applied in the production of silicone rubbers, resins, and other silicon-based products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(trimethylsilyl)amine: Another organosilicon compound with similar reactivity but different functional groups.
Hexamethyldisilazane: Used as a silylating agent in organic synthesis, with a structure that includes two trimethylsilyl groups.
Trimethylsilyl chloride:
Uniqueness
Silanamine, 1,1,1-trimethyl-N-[3-(trimethoxysilyl)propyl]-N-(trimethylsilyl)- is unique due to its combination of silane and amine functionalities, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in the synthesis of complex silicon-based materials and in various industrial applications.
Propriétés
IUPAC Name |
3-trimethoxysilyl-N,N-bis(trimethylsilyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H33NO3Si3/c1-14-19(15-2,16-3)12-10-11-13(17(4,5)6)18(7,8)9/h10-12H2,1-9H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGZENPUTBJZBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCN([Si](C)(C)C)[Si](C)(C)C)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H33NO3Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
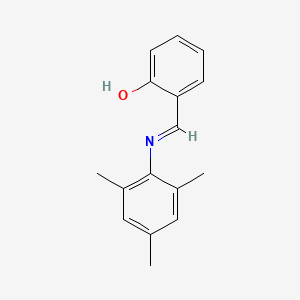
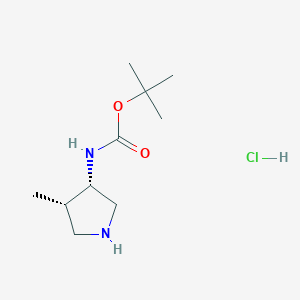
![(8aS)-Hexahydro-pyrrolo[1,2-a]pyrazin-6(2H)-one HCl](/img/structure/B6360823.png)
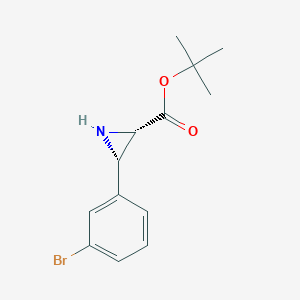
![(S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360846.png)
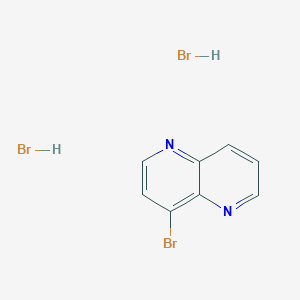

![2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6360856.png)
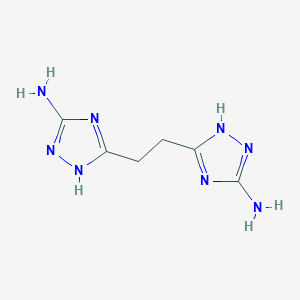
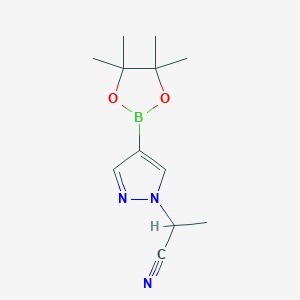
![2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6360884.png)

![cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid](/img/structure/B6360903.png)
